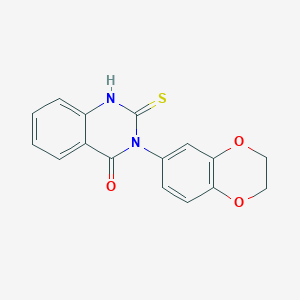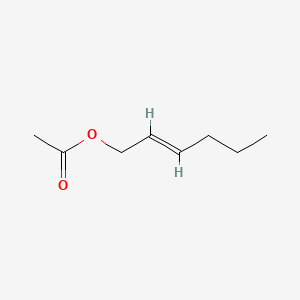![molecular formula C12H11N3O5 B1223616 4-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1223616.png)
4-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-YL]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is an organic compound belonging to the class of phenyloxadiazoles. These compounds are characterized by a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid typically involves the following steps:
Chemical Reactions Analysis
4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This inhibition can have therapeutic implications, particularly in the management of diabetic complications.
Comparison with Similar Compounds
4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid can be compared with other phenyloxadiazoles, such as:
4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Similar structure but with a different position of the nitro group.
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Contains a chlorine atom instead of a nitro group.
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Contains a methyl group instead of a nitro group.
Properties
Molecular Formula |
C12H11N3O5 |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid |
InChI |
InChI=1S/C12H11N3O5/c16-11(17)6-2-5-10-13-12(14-20-10)8-3-1-4-9(7-8)15(18)19/h1,3-4,7H,2,5-6H2,(H,16,17) |
InChI Key |
LQQYZJRCWBRIMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCCC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid O4-ethyl ester O2-[(2-fluorophenyl)methyl] ester](/img/structure/B1223533.png)


![4-[[5-Ethyl-3-(4-methoxybenzoyl)thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1223537.png)
![2-[4-(2-methylpropyl)phenyl]propanoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1223538.png)
![2-[(4-chlorophenyl)thio]-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B1223539.png)
![2-(4-methoxyphenyl)-N-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1223541.png)
![4-[4-(Benzenesulfonyl)-1-piperazinyl]-2-methylquinoline](/img/structure/B1223543.png)
![2-(1-Benzimidazolyl)acetic acid [2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1223545.png)
![N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide](/img/structure/B1223546.png)
![N-(3-chloro-2-methylphenyl)-2-[(2-fluorophenyl)methylamino]acetamide](/img/structure/B1223547.png)

![1-[1-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]-3-phenylthiourea](/img/structure/B1223554.png)
![6-Amino-4-(2-furanyl)-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1223556.png)
